molecular formula C20H19N3O4 B6518419 2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 891867-01-9

2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B6518419
CAS No.: 891867-01-9
M. Wt: 365.4 g/mol
InChI Key: HNMGYYFCBHABCL-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazine core (1,2,3,4-tetrahydro) substituted with a 4-methoxyphenyl group at position 4 and two ketone groups (2,3-dioxo). The acetamide moiety is linked via a methylene bridge to the tetrahydropyrazine nitrogen and further substituted with a 4-methylphenyl group (Fig. 1). Though exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₀H₂₂N₃O₄ (molecular weight ≈ 368.4 g/mol) based on structural analysis.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-3-5-15(6-4-14)21-18(24)13-22-11-12-23(20(26)19(22)25)16-7-9-17(27-2)10-8-16/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMGYYFCBHABCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the heterocyclic core, substituents, and functional groups. Key comparisons include:

Substituent Variations on the Tetrahydropyrazine Core

  • Compound from :
    • Structure : 2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide.
    • Key Differences :
  • A 4-chlorophenylmethyl group replaces the 4-methoxyphenyl.
  • Acetamide linked to 3-methoxyphenyl instead of 4-methylphenyl.
    • Impact :
  • Chlorine increases lipophilicity (Cl vs. OCH₃: +0.71 vs.
  • Molecular weight (401.84 g/mol) is higher due to chlorine.

Heterocyclic Core Modifications

  • Compound from : Structure: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide. Key Differences:
  • Pyrazolo[3,4-d]pyrimidine core replaces tetrahydropyrazine.
  • 4-Methylbenzyl and 2,4-dichlorophenoxy substituents. Impact:
  • Dichlorophenoxy groups increase steric bulk and electronegativity, affecting metabolic stability.

Substituent Electronic Effects

  • Compound from :
    • Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine and fluorinated aryl groups.
    • Key Differences :
  • Fluoro substituents (electron-withdrawing) replace methoxy/methyl groups.
    • Impact :
  • Fluorine enhances thermal stability (melting point: 302–304°C) via strong intermolecular interactions (e.g., C–F···H bonds) .
  • Higher molecular weight (514.48 g/mol) due to chromenone and fluorine.

Physicochemical and Structural Comparison Table

Compound ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydropyrazine (dioxo) 4-MeO-Ph, N-(4-Me-Ph)acetamide C₂₀H₂₂N₃O₄ ~368.4 High H-bond potential (dioxo)
Tetrahydropyrazine (dioxo) 4-Cl-PhCH₂, N-(3-MeO-Ph)acetamide C₂₀H₂₀ClN₃O₄ 401.84 Increased lipophilicity (Cl)
Pyrazolo[3,4-d]pyrimidine 4-Me-Bn, 2,4-diCl-PhO C₂₄H₂₀Cl₂N₄O₃ 495.35 Enhanced aromatic stacking
Pyrazolo[3,4-d]pyrimidine Fluoroaryl, chromenone C₂₈H₂₀F₂N₄O₃ 514.48 High melting point (302–304°C)

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